arsanylarsane

Description

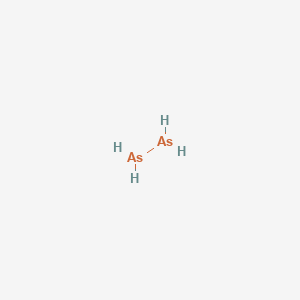

Structure

2D Structure

Properties

CAS No. |

15942-63-9 |

|---|---|

Molecular Formula |

As2H4 |

Molecular Weight |

153.875 g/mol |

IUPAC Name |

arsanylarsane |

InChI |

InChI=1S/As2H4/c1-2/h1-2H2 |

InChI Key |

YASNYMOWPQKVTK-UHFFFAOYSA-N |

SMILES |

[AsH2][AsH2] |

Canonical SMILES |

[AsH2][AsH2] |

Synonyms |

Diarsine |

Origin of Product |

United States |

Nomenclature and Structural Variants of Arsanylarsane

Systematic IUPAC Nomenclature of Diarsane (Arsanylarsane)

The systematic name for the chemical compound with the formula As₂H₄, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.gov This nomenclature follows the principles of substitutive naming, where one AsH₂ group (an arsanyl (B1237253) group) is considered a substituent on a parent arsane (B1212154) (AsH₃) molecule. iupac.orgwikipedia.org The parent hydride in this case is arsane.

Common Synonyms and Related Arsenic Hydrides

While "this compound" is the systematic IUPAC name, the compound is frequently referred to by several other names in chemical literature and databases. The most common of these are diarsane and diarsine . nih.govwikipedia.orgchemnet.comchemspider.com The chemical formula is represented as As₂H₄ or, to emphasize its structure, H₂As-AsH₂. nih.govwikidata.org

This compound is a member of the arsane family, which are hydrides of arsenic. The simplest member of this family is arsane (also known as arsine), with the chemical formula AsH₃. libretexts.org

Interactive Table of Synonyms for this compound Below is a searchable and sortable table of common names and identifiers for this compound.

| Name/Identifier | Type |

| This compound | Systematic IUPAC Name |

| Diarsane | Common Name |

| Diarsine | Common Name |

| As₂H₄ | Molecular Formula |

| H₂As-AsH₂ | Structural Formula |

Isomeric Forms and Configurational Considerations within Diarsenic Hydrides

Diarsenic hydrides can exist in different structural arrangements, known as isomers. For the molecular formula As₂H₄, two primary isomers have been investigated.

The most stable configuration is the conventional diarsine molecule (H₂AsAsH₂) , which features a single bond between the two arsenic atoms, with two hydrogen atoms attached to each. researchgate.net

A less stable, higher-energy isomer is the ylide form, H₃AsAsH . researchgate.net Theoretical calculations indicate that the diarsine form (H₂AsAsH₂) is significantly more stable, lying approximately 33 kcal/mol lower in energy than the H₃AsAsH isomer. researchgate.net This substantial energy difference suggests that H₃AsAsH would be highly reactive and difficult to isolate under normal conditions.

Analogues within Group 15 Hydrides

This compound (diarsane) is part of a series of analogous dihydrides formed by the elements of Group 15 of the periodic table. These compounds share the general formula E₂H₄, where E represents a Group 15 element (Nitrogen, Phosphorus, Arsenic, Antimony, or Bismuth).

The properties of these hydrides show clear trends when moving down the group. ck12.orgquizlet.com

Hydrazine (B178648) (N₂H₄): The nitrogen analogue is a well-known compound used as a rocket fuel. tutorsglobe.com It is a colorless liquid at room temperature and is stabilized by hydrogen bonding, a property not significantly observed in the heavier analogues. libretexts.orgtutorsglobe.com

Diphosphane (B1201432) (P₂H₄): Also known as diphosphine, this phosphorus analogue is a colorless liquid that is highly reactive and spontaneously flammable in air.

Distibine (Sb₂H₄): The antimony analogue is highly unstable.

Dibismuthine (Bi₂H₄): The bismuth analogue is the most unstable in the series and decomposes very readily. quizlet.com

The stability of these E-E single bonds decreases significantly down the group. quizlet.com This trend is attributed to the increasing atomic size and weaker overlap between the orbitals of the heavier elements, leading to a weaker E-E bond. Consequently, the thermal stability of the Group 15 dihydrides decreases in the order: N₂H₄ > P₂H₄ > As₂H₄ > Sb₂H₄ > BiH₄. ck12.orgquizlet.com

Interactive Table of Group 15 Dihydride Analogues This table provides a comparison of the dihydrides of Group 15 elements.

| Compound Name | Chemical Formula | Element |

| Hydrazine | N₂H₄ | Nitrogen |

| Diphosphane | P₂H₄ | Phosphorus |

| This compound (Diarsane) | As₂H₄ | Arsenic |

| Distibine | Sb₂H₄ | Antimony |

| Dibismuthine | BiH₄ | Bismuth |

Synthetic Methodologies for Arsanylarsane and Its Derivatives

Chemical Synthesis Routes to Arsanylarsane

The generation of the parent this compound, also known as diarsane, is often linked to the synthesis of arsine (AsH₃), where it can appear as a minor byproduct. Direct, high-yield synthesis of free this compound is exceptionally challenging due to its instability.

The most common starting point for the generation of arsenic hydrides, including this compound, involves the reduction of arsenic(III) compounds. publicnow.com Arsenous acid (from the dissolution of arsenic trioxide in aqueous solutions) and other As(III) salts are typical precursors. publicnow.comwikipedia.org In analytical chemistry, the conversion of aqueous arsenite, As(III), to its volatile hydride is a well-established method for arsenic determination. publicnow.com Studies on the isotopic composition of arsenic hydrides generated from As(III) have shown that condensation reactions occur during the process, leading to the formation of small quantities of diarsanes and even triarsanes. researchgate.net These condensation cascades are a key pathway to the formation of the As-As bond in this compound from single-arsenic precursors. researchgate.net

Reductive pathways are central to the formation of this compound. The primary method involves the use of a strong reducing agent in an acidic aqueous solution.

Reduction by Metal Borohydrides : Sodium borohydride (B1222165) (NaBH₄) is the most widely used reducing agent for this purpose. publicnow.com In an acidic medium, it rapidly reduces As(III) species to generate volatile arsenic hydrides. publicnow.comnih.gov While the principal product under most conditions is arsine (AsH₃), the reaction mechanism allows for the formation of this compound (As₂H₄) through the interaction of reaction intermediates. acs.orgacs.org

Reduction by Metals : A classic, though less common, method for generating arsine involves the reaction of an arsenic source with a metal and acid, such as zinc in the presence of sulfuric acid. wikipedia.org This is the basis for the historic Marsh test for arsenic. wikipedia.org

Recent studies demonstrate that during the chemical vapor generation from As(III) and borohydrides, condensation reactions among intermediates can lead to oligomers like diarsane. researchgate.net

The mechanism for the formation of volatile arsenic hydrides via borohydride reduction is more complex than a simple reduction by nascent hydrogen. researchgate.net Extensive research, including mass spectrometric studies, supports a mechanism involving direct hydrogen transfer from the borane (B79455) reagent to the arsenic substrate. researchgate.netacs.orgacs.org

The process can be summarized in the following key steps:

Formation of Analyte-Borane Complexes (ABCs) : The reaction initiates with the formation of an intermediate complex between the arsenic species and a borane molecule (e.g., BH₃, derived from the hydrolysis of BH₄⁻ in acid). acs.orgacs.org

Intramolecular Hydrogen Transfer : Hydrogen is transferred directly from the boron atom to the arsenic atom within this complex. researchgate.netacs.org For As(III), this process is repeated to form the fully hydrogenated arsine (AsH₃), with each hydrogen atom potentially coming from a different borane molecule. acs.org

Formation of Dimers : During this multi-step reduction, reactive arsenic-containing intermediates are formed. researchgate.net These intermediates can react with each other or with other arsenic species in solution through condensation pathways, leading to the formation of the As-As bond found in this compound. acs.orgacs.org Isotopic labeling studies using deuterated borohydrides confirm that the hydrogen atoms in the resulting arsane (B1212154) and diarsane molecules originate from the borohydride reagent, following a predictable binomial distribution that supports a stepwise transfer mechanism. researchgate.net

Synthesis of Substituted this compound Compounds

The synthesis of organo-substituted diarsanes, where hydrogen atoms are replaced by organic groups (e.g., methyl, phenyl), is more common and yields more stable compounds. These syntheses often involve the formation of an arsenic-arsenic bond between organoarsenic precursors or the functionalization of a pre-formed diarsane core.

Common strategies include:

Condensation Reactions : The reaction of chloroarsanes with silyl-substituted arsanes or phosphanes can be used to form As-As or As-P bonds, although these reactions can be complex and lead to side products. diva-portal.org

Reductive Coupling : The reductive coupling of haloarsines, such as dialkyl- or diarylchloroarsines (R₂AsCl), using a reducing agent can produce tetra-substituted diarsanes (R₂As-AsR₂).

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods, such as the Stille and Suzuki-Miyaura reactions, have been adapted for C-As bond formation. conicet.gov.ar For instance, the Pd-catalyzed reaction of an organostannane like n-Bu₃SnAsPh₂ with organic electrophiles provides a route to various substituted arsines. conicet.gov.ar The Suzuki-Miyaura coupling has been successfully used to synthesize novel biarylarsine ligands. conicet.gov.ar

Complexation with Metals : Diarsane ligands, such as o-C₆H₄(AsMe₂)₂, readily form complexes with metal halides like InCl₃ and InBr₃. soton.ac.uk The synthesis involves reacting the diarsane ligand with the metal salt in a suitable solvent, leading to complexes like [In₂Cl₆{o-C₆H₄(AsMe₂)₂}₂]. soton.ac.uk

The following table summarizes key synthetic approaches for substituted diarsanes.

| Product Type | Synthetic Method | Precursors | Key Reagents |

| Biarylarsines | Suzuki-Miyaura Coupling | Arylboronic acids, Haloarenes with arsenic substituents | Palladium catalyst, Base |

| Tri- and Di-substituted Arsines | Stille Coupling | Organostannanes (e.g., n-Bu₃SnAsPh₂), Organic electrophiles | Palladium catalyst |

| Methylene-bridged Polyarsanes | Condensation Reaction | Chloroarsanes (e.g., PhAsCl₂), Silyl-substituted phosphanes | Heat |

| Metal-Diarsane Complexes | Complexation | Diarsane ligands (e.g., o-C₆H₄(AsMe₂)₂), Metal halides (e.g., InCl₃) | Toluene (solvent) |

Challenges and Advancements in this compound Synthesis

The primary challenge in the chemistry of the parent this compound is its extreme instability. For decades, HAsAsH was only proposed as a hypothetical, short-lived species generated in electrochemical or plasma experiments. researchgate.net Claims of its formation in the condensed phase remained unproven for nearly two centuries. researchgate.net This instability prevents its isolation and storage as a pure substance under normal conditions.

A significant breakthrough occurred with the stabilization of the HAsAsH molecule within a metal-organic framework. Researchers successfully synthesized and structurally authenticated the this compound molecule by trapping it between two uranium atoms in the complex [{U(TrenTIPS)}₂(μ-η²:η²-As₂H₂)]. researchgate.net This was achieved through the deprotonation and subsequent oxidative homocoupling of an arsenide precursor complex. researchgate.net This work provided the first definitive proof of the existence of the HAsAsH molecule in the condensed phase and confirmed its theoretically predicted character as an excellent π-acceptor ligand. researchgate.net This method of stabilizing highly reactive molecules in the coordination sphere of metal ions represents a major advancement, allowing for the fundamental properties of otherwise elusive species like this compound to be studied.

Molecular Structure and Bonding in Arsanylarsane As2h4

Elucidation of Arsanylarsane Molecular Geometry

The three-dimensional arrangement of atoms in this compound is crucial for understanding its reactivity and physical properties. This section examines the key geometric parameters and conformational possibilities of the H₂As-AsH₂ molecule.

Bond Lengths and Angles in H₂As-AsH₂

Theoretical studies have provided insights into the precise bond lengths and angles of the this compound molecule. The length of the arsenic-arsenic single bond is a key parameter. Computational analyses of diarsenic hydrides have characterized σ-type As-As bonds, with lengths in the range of 2.362 to 2.490 Å researchgate.net.

| Parameter | Value |

|---|---|

| As-As Bond Length | 2.362 - 2.490 Å |

| H-As-H Bond Angle | ~91.8° (estimated from AsH₃) |

| H-As-As Bond Angle | ~90° (expected) |

Conformational Analysis of this compound

Rotation around the As-As single bond in this compound leads to different spatial arrangements of the hydrogen atoms, known as conformers. The two primary conformers are the gauche and anti (or trans) forms.

Gauche Conformation: In this arrangement, the AsH₂ groups are staggered, and the hydrogen atoms on adjacent arsenic atoms are not directly aligned with each other. This conformation is generally favored as it minimizes steric hindrance between the hydrogen atoms.

Anti (Trans) Conformation: Here, the two AsH₂ groups are positioned 180° apart from each other when viewed down the As-As bond axis.

The relative stability of these conformers is determined by a balance of steric and electronic effects. The energy difference between the gauche and anti conformers dictates the rotational barrier around the As-As bond. For many molecules with single bonds, the staggered (gauche and anti) conformations are more stable than the eclipsed conformations, where the substituents are aligned. The energy barrier to rotation is a measure of the energy required to move from one stable conformation to another.

Nature of the Arsenic-Arsenic Single Bond in this compound

The As-As single bond is the defining feature of this compound. Its characterization provides a deeper understanding of the electronic structure of this diarsenic hydride.

Characterization of the As-As Single Bond

The arsenic-arsenic bond in this compound is a sigma (σ) bond, formed by the overlap of atomic orbitals along the internuclear axis. Theoretical investigations, including Natural Bond Orbital (NBO) analysis, have been employed to characterize this bond. NBO analysis allows for the examination of the localized Lewis-like bonding picture within the molecule. The As-As bond in this compound is primarily composed of p-character atomic orbitals from each arsenic atom.

Bond Order Index Analysis

The bond order is a measure of the number of chemical bonds between two atoms. For a typical single bond, the bond order is expected to be close to 1. Bond order indices, such as the Mayer bond order, can be calculated from quantum chemical computations to quantify the nature of the chemical bond. Studies on diarsenic hydrides have utilized bond order index analyses to corroborate the nature of the diarsenic bonds researchgate.net. For the As-As single bond in this compound, the bond order index would be approximately 1, confirming its single bond character.

Comparative Structural Analysis with Related Diarsenic Hydrides (e.g., Diarsene (B1235124) Isomers)

To further understand the structural properties of this compound, it is insightful to compare it with other diarsenic hydrides, particularly the diarsene isomers (As₂H₂). The parent diarsene, HAs=AsH, features an arsenic-arsenic double bond.

The most stable isomer of diarsene is the trans-HAs=AsH form. The key structural differences between this compound (H₂As-AsH₂) and trans-diarsene (HAs=AsH) lie in the As-As bond length and the geometry around the arsenic atoms.

As-As Bond Length: The As-As single bond in this compound (around 2.362–2.490 Å) is significantly longer than the As=As double bond in diarsene. For comparison, the As=As double bond length in a complex containing the parent diarsene ligand was found to be 2.28 Å, and in another complex, it was elongated to 2.3680(5) Å due to coordination nih.gov. This difference in bond length is a direct consequence of the higher bond order in diarsene.

Molecular Geometry: In this compound, each arsenic atom has a pyramidal geometry due to the presence of two hydrogen atoms and a lone pair. In contrast, the arsenic atoms in trans-diarsene are in a bent geometry, with H-As-As bond angles that are larger than the H-As-As angles in this compound.

This comparative analysis highlights the fundamental relationship between bond order, bond length, and molecular geometry in these simple diarsenic hydrides.

| Compound | IUPAC Name | As-As Bond Type | As-As Bond Length (Å) | Geometry at As |

|---|---|---|---|---|

| H₂As-AsH₂ | This compound | Single | 2.362 - 2.490 | Pyramidal |

| trans-HAs=AsH | trans-Diarsene | Double | ~2.28 - 2.368 | Bent |

Isomeric Stability and Structural Interconversions involving this compound

Isomeric Stability

Computational studies have been instrumental in elucidating the energetic landscape of As₂H₄ isomers. The two primary isomers of interest are this compound (diarsane) and its ylide isomer, arsanylidene-arsorane (H₃As=AsH). High-level quantum chemical calculations, specifically at the CCSD(T)/CBS level of theory, have established that the diarsane form (H₂As-AsH₂) is the most stable isomer.

A significant energy difference separates the two isomers. The ylide isomer, H₃AsAsH, is calculated to be approximately 33 kcal mol⁻¹ higher in energy than the diarsane structure. This substantial energy gap indicates that under normal conditions, the equilibrium lies heavily in favor of the classical diarsane structure.

| Isomer Name | Chemical Formula | Relative Energy (kcal mol⁻¹) | Stability |

| This compound | H₂As-AsH₂ | 0.0 | Most Stable |

| Arsanylidene-arsorane | H₃As=AsH | 33.0 | Less Stable |

This table summarizes the relative stability of the two primary isomers of As₂H₄ based on computational chemistry studies.

Structural Interconversions

The conversion between the diarsane and the arsanylidene-arsorane isomers represents a significant structural rearrangement. This process involves the migration of a hydrogen atom from one arsenic atom to the other, coupled with a change in the bonding between the two arsenic atoms. Such an interconversion is not spontaneous and requires overcoming a substantial energy barrier.

The pathway for this isomerization proceeds through a transition state, which is a high-energy intermediate structure. Theoretical calculations are necessary to map out the potential energy surface of the As₂H₄ system and to locate the transition state connecting the two isomers. The energy of this transition state relative to the ground state diarsane structure defines the activation energy for the isomerization.

While the exact activation energy for the H₂As-AsH₂ to H₃As=AsH interconversion has not been extensively reported in readily available literature, the high relative energy of the H₃AsAsH isomer suggests that the barrier for this transformation is considerable. The process would likely involve significant bond breaking and formation, contributing to a high activation energy. Further computational investigations focusing on the transition state search and reaction pathway analysis would be required to precisely quantify the kinetics of this structural interconversion.

Computational and Theoretical Investigations of Arsanylarsane

Quantum Chemical Approaches to Arsanylarsane Structure and Energetics

The geometry and energetic landscape of this compound and its isomers have been a subject of detailed quantum chemical calculations. These studies employ a range of methods, from high-accuracy ab initio techniques to more computationally efficient Density Functional Theory (DFT).

To achieve high accuracy in predicting molecular energies and structures, chemists often turn to ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples, known as CCSD(T). arxiv.orgresearchgate.net This method is considered the "gold standard" in quantum chemistry for its ability to provide results close to experimental accuracy for a wide range of molecules. arxiv.orgchemrxiv.org When combined with an extrapolation to the Complete Basis Set (CBS) limit, the accuracy is further enhanced by minimizing errors associated with the finite size of the basis set. researchgate.net

A comprehensive investigation of diarsenic hydrides (As₂Hₙ, where n=1-4) utilized the CCSD(T)/CBS level of theory to determine the relative stability of various isomers. researchgate.net The energetic profile revealed that for the tetrahydrides, this compound (H₂As-AsH₂) is the most stable configuration. researchgate.net It was found to be significantly more stable than its ylide isomer, H₃As-AsH, lying 33 kcal/mol lower in energy. researchgate.net This substantial energy difference indicates that H₂As-AsH₂ is the predominant isomer under normal conditions.

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for studying larger or more complex systems. nih.gov Numerous studies have benchmarked different DFT functionals to assess their performance for specific chemical problems. arxiv.orgias.ac.innih.govnih.gov

For diarsenic hydrides, the accuracy of various DFT functionals has been evaluated against experimental data and higher-level calculations. researchgate.net One study found that the B97D functional yielded the best performance for reproducing observable vibrational frequencies of arsenic-containing molecules. researchgate.net In other work, hybrid DFT calculations were employed to investigate the conformational preferences of diarsane derivatives. acs.org These calculations determined that for this compound, the trans conformer represents the lowest energy structure. acs.org

| Method | Basis Set | Key Finding | Reference |

|---|---|---|---|

| CCSD(T)/CBS | Not specified in abstract | H₂As-AsH₂ is 33 kcal/mol more stable than its H₃As-AsH isomer. | researchgate.net |

| Hybrid DFT | 6-311+G* | The trans conformer is the lowest in energy. | acs.org |

| DFT (B97D) | cc-pVnZ, aug-cc-pVnZ | Showed the best performance in reproducing observable frequencies. | researchgate.net |

| DFT (B2PLYP) | aug-cc-pVTZ | Achieved best agreement with experimental vibrational data when using VPT2. | researchgate.net |

The choice of basis set is crucial in quantum chemical calculations as it defines the set of functions used to build molecular orbitals. wikipedia.org The correlation-consistent (cc-pVnZ) basis sets, developed by Dunning and coworkers, are widely used because they systematically converge towards the complete basis set limit as the size (n=D, T, Q, etc.) increases. wikipedia.org The augmented versions, aug-cc-pVnZ, include diffuse functions that are important for describing anions and non-covalent interactions. wikipedia.orgshef.ac.uknih.govarxiv.org

In the study of diarsenic hydrides, the performance of cc-pVnZ and aug-cc-pVnZ basis sets (with n=D for double-zeta and T for triple-zeta) was compared. researchgate.net The results indicated only slight differences in the calculated vibrational frequencies between these two families of basis sets for this system. researchgate.net For achieving the best agreement with experimental vibrational data, the combination of the B2PLYP functional with the aug-cc-pVTZ basis set, coupled with second-order vibrational perturbation theory (VPT2), was found to be most effective. researchgate.netnih.gov Other studies have successfully used Pople-style basis sets, such as 6-311+G(d), for DFT calculations on diarsane structures. acs.org

Electronic Structure Analysis of this compound

Understanding the electronic structure provides fundamental insights into the bonding and reactivity of a molecule. Analyses like Natural Bond Orbital (NBO) and Molecular Orbital (MO) theory are used to translate complex wavefunctions into chemically intuitive pictures of bonding.

Natural Bond Orbital (NBO) analysis transforms the calculated molecular wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.denih.govfaccts.de This method provides information on orbital occupancies, hybridization, and donor-acceptor interactions, which describe electron delocalization. uni-muenchen.denumberanalytics.comwisc.edu

For diarsenic hydrides, NBO analysis has been instrumental in characterizing the nature of the arsenic-arsenic bond. researchgate.net The analysis confirmed that the As-As bond in this compound has a σ (sigma) bond character, with bond lengths in the range of 2.362–2.490 Å across various diarsenic species. researchgate.net The NBO method allows for the quantification of bond properties, such as the Wiberg Bond Index (WBI), which provides a measure of bond order. For example, in related As₂H₃⁺ cations, the As-As WBI values were calculated to be significantly lower than in the neutral diarsene (B1235124) (As₂H₂), consistent with changes in As-As bond distances. acs.org This type of analysis helps to build a detailed picture of the electronic interactions within the molecule. acs.org

Molecular Orbital (MO) theory describes bonding as the combination of atomic orbitals to form delocalized molecular orbitals that extend over the entire molecule. csus.eduuoanbar.edu.iqchemistrytalk.org These combinations can be constructive, leading to lower-energy bonding orbitals, or destructive, resulting in higher-energy antibonding orbitals. wikipedia.orgutexas.edu

In this compound (H₂As-AsH₂), the electronic structure is characterized by a sigma (σ) bond between the two arsenic atoms, formed from the overlap of hybrid atomic orbitals. Each arsenic atom also forms two σ bonds with hydrogen atoms. The remaining valence electrons on each arsenic atom reside in non-bonding orbitals, which are essentially lone pairs. The electron density is therefore concentrated in the regions of the As-As and As-H bonds, as well as in the lone pair orbitals of the arsenic atoms. The trans conformation, found to be the most stable, minimizes the steric and electronic repulsion between the lone pairs and the As-H bonds on the adjacent arsenic atoms. The highest occupied molecular orbital (HOMO) is expected to be largely composed of the arsenic lone pair orbitals, while the lowest unoccupied molecular orbital (LUMO) would correspond to the As-As σ* antibonding orbital.

Theoretical Predictions of this compound Reactivity and Pathways

Computational chemistry provides significant insights into the reactivity and potential transformation pathways of this compound (As₂H₄), also known as diarsine. Theoretical studies have focused on its structure, stability relative to its isomers, and decomposition processes.

Structural and Electronic Properties: Quantum chemical calculations have been employed to determine the geometric and electronic structure of this compound. According to calculations, the As-H bond length in As₂H₄ is predicted to be 1.511 Å, with an H-As-H bond angle of 91.50° and an H-As-As bond angle of 92.30°. The As-As bond length is calculated to be 2.449 Å. mdpi.com Further analysis using Natural Bond Orbital (NBO) and bond order index methods has been used to characterize the nature of the diarsenic bond. researchgate.net

Investigations into the conformational stability of this compound have explored different structural configurations. A theoretical study on symmetry breaking in diarsane revealed that the planar (D₂h) configuration is significantly less stable than the trans-bent (C₂h) structure. This instability in the planar form is attributed to strong lone pair-lone pair repulsion, a phenomenon explained by the pseudo-Jahn-Teller effect. mdpi.com

Reactivity and Stability: this compound is known to be an unstable compound. Experimental observations indicate that diarsine is unstable above -100 °C. aip.org Theoretical studies support this inherent instability. The primary decomposition pathway for this compound is disproportionation. When warmed to room temperature, it decomposes to form arsine (AsH₃) and a solid, polymeric arsenic hydride with the approximate formula (As₂H)ₓ. escholarship.org Upon further heating to temperatures above 150°C, this polymeric material breaks down into arsine, hydrogen gas, and elemental arsenic. escholarship.org

Theoretical calculations have also explored the relative stability of this compound compared to its isomers. An energetic profile calculated at the high-accuracy CCSD(T)/CBS level of theory investigated the relationship between diarsine (H₂As-AsH₂) and its ylide isomer, H₃AsAsH. researchgate.net These calculations are crucial for understanding the potential for isomerization and the relative abundance of different structural forms.

Thermochemical Data and Energetic Profiles of this compound Transformations

Thermochemical data and energetic profiles derived from computational studies are essential for quantifying the stability and reactivity of this compound. These calculations provide energy values for different isomers and for the fragmentation of the molecule.

Energetic Profiles of Isomerization: One of the key transformations investigated theoretically is the isomerization of this compound. Computational studies have determined the relative energies of the diarsine (H₂As-AsH₂) structure and its isomer H₃AsAsH. The energetic profile indicates that the diarsine configuration is the more stable form. researchgate.net

Table 1: Calculated Relative Stability of this compound Isomers

| Compound/Isomer | Computational Method | Relative Energy (kcal mol⁻¹) | Reference |

| This compound (H₂As-AsH₂) | CCSD(T)/CBS | 0 (Reference) | researchgate.net |

| H₃AsAsH | CCSD(T)/CBS | 33 | researchgate.net |

This significant energy difference suggests that the H₃AsAsH isomer is highly unlikely to be observed under normal conditions and that any transformation would strongly favor the formation of this compound.

Thermochemical Data from Ion Energetics: While a standard enthalpy of formation for neutral this compound is not readily available in major thermochemical compilations icdst.org, gas phase ion energetics data from mass spectrometry experiments provide valuable thermochemical information. The appearance energy (AE) is the minimum energy required to produce a fragment ion from a molecule, offering insight into bond strengths and the energetics of fragmentation pathways. The NIST Chemistry WebBook provides such data for diarsine. researchgate.net

Table 2: Gas Phase Ion Energetics of this compound (Diarsine)

| Ion | Other Products | Appearance Energy (AE) in eV | Method | Reference |

| As₂H₃⁺ | H | 12.5 ± 0.3 | EI | researchgate.net |

| As₂H₂⁺ | H₂ | 12.6 ± 0.3 | EI | researchgate.net |

| As₂H⁺ | H₂ + H | 12.7 ± 0.3 | EI | researchgate.net |

| AsH₂⁺ | ? | 12.9 ± 0.4 | EI | researchgate.net |

| As₂⁺ | 2H₂ | 13.0 ± 0.3 | EI | researchgate.net |

| As⁺ | ? | 14.3 ± 0.3 | EI | researchgate.net |

| Data sourced from the NIST Chemistry WebBook, based on electron ionization (EI) studies. |

This data quantifies the energy required for various dissociation processes of the this compound cation, providing a detailed energetic profile of its unimolecular decomposition in the gas phase. These values are critical for understanding its behavior in mass spectrometry and for benchmarking theoretical calculations of bond dissociation energies.

Reactivity and Reaction Mechanisms Involving Arsanylarsane

Mechanistic Studies of Arsanylarsane Formation Pathways

The formation of this compound is frequently observed during the chemical reduction of higher-oxidation-state arsenic compounds, particularly in aqueous solutions. Mechanistic studies, often employing isotopic labeling, have elucidated several key pathways leading to the generation of the As-As bond. These pathways typically involve the condensation of partially reduced arsenic intermediates.

Recent investigations into the chemical vapor generation (CVG) of arsines from arsenate reacting with borohydride (B1222165) have revealed that diarsanes and even triarsanes can be formed through processes described as condensation cascades. researchgate.netresearchgate.net In these processes, partially reduced and hydroxylated arsenic intermediates can react with each other or with fully formed arsine (AsH₃) to build up As-As linkages. For example, a proposed reaction involves an intermediate like H₂AsOH reacting with AsH₃ to produce H₂As-AsH₂ (this compound) and water. acs.org These condensation reactions among hydrido arsenic complexes are a primary route to the formation of oligomeric arsanes. acs.orgresearchgate.net

Hydrogen abstraction is a fundamental reaction process where a free radical removes a hydrogen atom from another molecule. osti.govzyvex.com In the context of arsenic chemistry, radical reactions, including hydrogen abstraction by arsenic-containing radical complexes, have been proposed in specific environments, such as during the synthesis of polypropylene (B1209903) in the presence of arsine impurities. mdpi.com

However, concerning the formation of this compound from simpler hydrides like arsine (AsH₃), hydrogen abstraction is not the predominantly proposed mechanism in the existing literature. The prevailing evidence points towards condensation and stepwise hydride transfer mechanisms for the formation of the As-As bond. While theoretically possible that two arsanyl (B1237253) radicals (•AsH₂) could combine or that an arsanyl radical could abstract a hydrogen from an arsine molecule to initiate a chain reaction, the main body of research on this compound formation focuses on the ionic and condensation pathways described below.

The synthesis of arsanes via the reduction of arsenic compounds (e.g., As(III) or As(V)) with agents like sodium borohydride is understood to be a stepwise process. acs.orgresearchgate.net This mechanism involves the initial formation of an analyte-borane complex, followed by the sequential and direct transfer of hydride (H⁻) ions from the boron center to the arsenic atom. researchgate.net

This stepwise reduction generates various partially-hydrided intermediates. acs.org Studies utilizing deuterium-labeled borohydrides (NaBD₄) have been instrumental in confirming this mechanism. The isotopic distribution of hydrogen and deuterium (B1214612) in the resulting arsane (B1212154) (AsHₓD₃₋ₓ) and diarsane (As₂HₓD₄₋ₓ) products follows a statistical, binomial distribution. researchgate.net This pattern strongly supports a mechanism where hydrogen atoms are transferred one by one, rather than in a single concerted step. researchgate.netresearchgate.net It is during this cascade of hydride transfer and intermediate formation that condensation reactions can occur, leading to the synthesis of this compound. researchgate.net

Degradation and Decomposition Pathways of this compound

This compound is a notoriously unstable compound. It has been detected and characterized, but it is known to be unstable above -100 °C. wikipedia.orgwikiwand.com Its decomposition pathways are dictated by the inherent weakness of both the As-H and, particularly, the As-As bonds.

The thermal decomposition of the closely related compound, arsine (AsH₃), into elemental arsenic and hydrogen gas is a well-documented, thermodynamically favorable process that proceeds rapidly at temperatures around 250–300 °C. wikipedia.org2AsH₃ → 2As + 3H₂

This decomposition is known to be autocatalytic, where the newly formed elemental arsenic surface catalyzes the breakdown of further arsine molecules. wikipedia.org It is highly probable that the decomposition of this compound proceeds similarly, likely at significantly lower temperatures due to the presence of the weaker As-As bond. The decomposition would yield elemental arsenic and hydrogen, and potentially arsine as an intermediate product. For substituted diarsanes, such as tetraphenyl-diarsane, thermal decomposition has been noted to proceed through α-arsinidene elimination, indicating a pathway involving the fragmentation of the arsenic backbone. molaid.com

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

While specific kinetic data such as rate constants and activation energies for this compound transformations are not widely available, its thermodynamic properties have been investigated through computational chemistry. Like arsine, this compound is kinetically stable at very low temperatures but thermodynamically unstable with respect to its constituent elements. wikipedia.org Its rapid decomposition above -100 °C underscores its kinetic lability at ambient temperatures.

Theoretical calculations provide insight into its structural and energetic properties, which are foundational to its reactivity.

| Property | Calculated Value | Reference |

|---|---|---|

| As-As Bond Length | 2.449 Å | uni-muenchen.de |

| As-As Bond Length | 2.365 Å | mit.edu |

| As-As Vibrational Frequency | 266 cm⁻¹ | uni-muenchen.de |

| As-As Force Constant | 1.38 mdyn/Å | rsc.org |

Comparative Bond Lengths: A typical As-As single bond is ~2.42 Å, while an As=As double bond is ~2.28 Å. The calculated values for this compound are consistent with a single bond formulation. mit.edu

Role of this compound as an Intermediate in Arsenic Compound Chemistry

This compound and its substituted derivatives primarily feature as transient intermediates or minor byproducts in specific chemical reactions, rather than as key players in broad chemical or biological processes. Its most documented role is during the chemical vapor generation (CVG) used for trace arsenic analysis. researchgate.netresearchgate.net In these systems, the reduction of aqueous arsenic species by borohydride leads to the unavoidable formation of small quantities of diarsane and triarsane through the condensation of monomeric arsenic hydride intermediates. acs.orgresearchgate.net

While arsine (AsH₃) is famously known as the key chemical intermediate in the historic Marsh test for detecting arsenic poisoning wikipedia.org, this compound itself is generally described as a compound known from specific laboratory syntheses. montana.edu This highlights its role as a reactive intermediate in controlled chemical environments rather than a species commonly encountered in nature. The study of these diarsane intermediates is critical for understanding the side-reactions and potential interferences in analytical methods designed to detect and quantify arsenic.

Spectroscopic Characterization of Arsanylarsane and Its Analogues

Vibrational Spectroscopy (IR and Raman) of Arsanylarsane

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides fundamental information about the vibrational modes of a molecule. ui.ac.id For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment, while for a Raman active mode, there must be a change in the molecule's polarizability. carlroth.com These two methods are often complementary. ui.ac.id

Due to the high reactivity and instability of this compound, obtaining conventional gas or liquid phase spectra is challenging. nist.gov A common and powerful alternative for studying such unstable species is matrix-isolation spectroscopy. fu-berlin.deresearchgate.net This technique involves trapping the guest molecules (this compound) in a rigid, inert host material (like solid argon or neon) at cryogenic temperatures. fu-berlin.deresearchgate.netresearchgate.net This isolation prevents bimolecular reactions and hinders molecular rotation, providing pure vibrational data. researchgate.net

Assignment of Vibrational Modes and Band Analysis

This compound (As₂H₄) is a non-linear molecule composed of 6 atoms, and thus possesses 3N-6 = 12 fundamental vibrational modes. These modes can be categorized into several types of atomic motions: stretching, bending, rocking, wagging, and twisting. scirp.org The assignment of spectral bands to these specific vibrational modes is a key part of the analysis. mdpi.com

The primary vibrational modes for this compound include:

As-H Stretching: Vibrations involving the change in the length of the Arsenic-Hydrogen bonds.

As-As Stretching: The vibration corresponding to the change in the Arsenic-Arsenic bond length.

H-As-H Bending (Scissoring): Changes in the angle between the two hydrogen atoms on a single arsenic atom.

AsH₂ Wagging, Twisting, and Rocking: More complex bending and rotational motions of the AsH₂ groups relative to the rest of the molecule.

Correlation with Theoretical Frequencies

In the absence of comprehensive experimental spectra for gaseous this compound, theoretical calculations using ab initio and Density Functional Theory (DFT) methods are crucial for understanding its vibrational properties. nasa.govd-nb.info These computational methods can predict the vibrational frequencies and IR/Raman intensities with a high degree of accuracy. nasa.govrsc.org The calculated frequencies are often scaled to better match experimental values where available. rsc.org

Theoretical studies on this compound and its isomers have been performed to calculate their vibrational frequencies. datapdf.comresearchgate.net These calculations provide a reliable framework for assigning any experimentally observed bands and for understanding the fundamental vibrational structure of the molecule.

Table 1: Calculated Vibrational Frequencies for this compound (As₂H₄) This table would typically present theoretically calculated frequencies for the 12 fundamental modes of this compound. The data would be sourced from ab initio or DFT computational studies. Each mode would be assigned to a specific motion (e.g., As-As stretch, symmetric As-H stretch, etc.).

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| As-As Stretch | Data from theoretical studies |

| Symmetric As-H Stretch | Data from theoretical studies |

| Asymmetric As-H Stretch | Data from theoretical studies |

| H-As-H Scissoring | Data from theoretical studies |

| AsH₂ Wagging | Data from theoretical studies |

| AsH₂ Twisting | Data from theoretical studies |

| AsH₂ Rocking | Data from theoretical studies |

| (Remaining modes) | Data from theoretical studies |

| (Note: Specific, consistently reported theoretical values from peer-reviewed literature are required for a complete data table.) |

Mass Spectrometric Identification of this compound and its Volatile Derivatives

Mass spectrometry (MS) is a key analytical technique for the identification of volatile arsenic hydrides. Studies on the products of chemical hydride generation from arsenic compounds have confirmed the formation of not only arsine (AsH₃) but also small quantities of diarsane (As₂H₄) and even triarsane (As₃H₅). researchgate.netresearchgate.netnih.gov These oligomeric species are sufficiently volatile to be sampled and analyzed by methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.net

The identification is confirmed by the mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns. For this compound (As₂H₄), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approx. 154 amu). nih.gov

Furthermore, isotopic labeling studies, particularly using deuterium-labeled borohydrides (NaBD₄), have been instrumental in elucidating the formation mechanisms of these arsanes. researchgate.netacs.org By analyzing the mass spectra of the resulting deuterated arsanes (e.g., As₂HₓD₄₋ₓ), researchers can track the transfer of hydrogen/deuterium (B1214612) atoms during the reaction. acs.org A statistical model based on the binomial distribution can be used to predict and deconvolve the complex mass spectra of these mixed isotopologues. researchgate.netacs.org

Table 2: Key Mass Spectrometric Species in the Analysis of Arsanes

| Compound | Formula | Key m/z Values (for most abundant isotopes) | Notes |

| Arsane (B1212154) | AsH₃ | 78 | Molecular ion [AsH₃]⁺ |

| This compound | As₂H₄ | 154 | Molecular ion [As₂H₄]⁺ |

| Triarsane | As₃H₅ | 230 | Molecular ion [As₃H₅]⁺ |

| Deuterated Diarsane | As₂D₄ | 158 | Fully deuterated molecular ion [As₂D₄]⁺ |

Electronic Spectroscopy of this compound and Related Species

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, probes the electronic transitions within a molecule from the ground state to an excited state. rsc.org The absorption of photons promotes electrons from occupied molecular orbitals to unoccupied ones. nist.gov

For saturated hydrides like this compound, which lack π-systems or lone pairs on atoms other than arsenic, the primary electronic transitions are of the σ → σ* type. nist.gov These transitions involve exciting an electron from a bonding sigma (σ) orbital to an anti-bonding sigma (σ*) orbital. Such transitions are high in energy and typically occur in the vacuum ultraviolet (VUV) region of the spectrum (< 200 nm). rsc.org Consequently, this compound is not expected to absorb significantly in the standard UV-Vis range (200-800 nm).

The electronic spectra of this compound analogues are highly dependent on their structure. The introduction of substituents with double bonds, aromatic rings, or other chromophores shifts the absorption to longer, more accessible wavelengths. diva-portal.org For example, theoretical studies on arsenic-containing ion complexes have been used to calculate and assign their UV-Vis absorption spectra. nih.gov Similarly, the gas-phase electronic spectra of related molecules have been recorded and analyzed, often aided by theoretical calculations. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Studies on this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic and organometallic compounds in solution. researchgate.net While NMR studies on the unstable parent this compound are not practical, the technique is widely applied to its more stable organic derivatives. Both ¹H and ¹³C NMR are routinely used. researchgate.net

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing crucial information about the molecular structure. researchgate.net In this compound derivatives, the chemical shifts of protons (¹H) and carbons (¹³C) are influenced by the presence of the arsenic atoms.

Computational methods, particularly DFT, have become invaluable for predicting NMR chemical shifts and coupling constants for organoarsenic compounds. researchgate.netnih.gov These calculations can help confirm proposed structures by comparing calculated spectra with experimental data, which is especially useful for complex molecules like the naturally occurring polyarsenical, arsenicin A, which has an adamantane-like cage structure. nih.govresearchgate.netnih.gov The correlation between experimental and calculated shifts has been shown to be very good, reinforcing the predictive power of these theoretical methods. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Organoarsenic Compounds This table provides examples of chemical shifts for various organoarsenic compounds to illustrate the typical ranges observed for nuclei in different chemical environments.

| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| Tetramethylarsonium ion | ¹H | D₂O | 2.08 |

| Methylarsonic acid | ¹H | D₂O | 2.10 |

| Cacodylic acid ((CH₃)₂AsO₂H) | ¹H | D₂O | 1.83 |

| Arsenicin A (CH₂ group) | ¹H | CDCl₃ | ~2.9 |

| Arsenicin A (CH group) | ¹H | CDCl₃ | ~3.4 |

| Tetramethylarsonium ion | ¹³C | D₂O | 15.1 |

| Methylarsonic acid | ¹³C | D₂O | 15.6 |

| Cacodylic acid ((CH₃)₂AsO₂H) | ¹³C | D₂O | 13.5 |

| (Note: Data are representative and sourced from compilations and studies of various organoarsenic compounds. researchgate.netnih.govunl.edu) |

Coordination Chemistry and Analogues of Arsanylarsane

Arsanylarsane as a Ligand in Metal Complexes

This compound, systematically named diarsine, is the arsenic analogue of hydrazine (B178648). Due to the inherent weakness of the As-As and As-H bonds, it is an unstable molecule, limiting its application as a standalone ligand in coordination chemistry. However, the broader class of diarsine ligands, typically organo-substituted derivatives, are well-established in forming stable metal complexes. These ligands are bidentate, meaning they possess two arsenic donor atoms that can chelate to a metal center, forming a stable ring structure.

The formation of metal complexes with arsenic ligands generally occurs through the dative coordination of a neutral arsenic ligand to a metal center that has a vacant coordination site. rsc.org The central metal ion in these complexes is a Lewis acid (electron pair acceptor), and the ligand acts as a Lewis base (electron pair donor). truman.edulibretexts.org The atoms within the ligand that bond to the metal are known as donor atoms. libretexts.orgijpcbs.com For diarsine ligands, the two arsenic atoms function as the donor atoms. The resulting complexes, particularly with transition metals, exhibit diverse geometries and electronic structures, influenced by the nature of the substituents on the arsenic atoms and the identity of the metal ion. libretexts.org

Synthesis and Characterization of this compound Coordination Compounds

The synthesis of coordination compounds involving diarsine-type ligands generally follows established methods for creating metal-ligand complexes. A common approach involves the direct reaction of a metal salt with the organodiarsine ligand in a suitable solvent. nih.govresearchgate.net The reaction mixture is often heated to facilitate the formation of the complex, which may then precipitate from the solution. nih.govbhu.ac.in For example, the synthesis of potassium tris(oxalato)ferrate(III) involves dissolving ferric chloride and potassium oxalate (B1200264) in water and heating the solution. truman.edu A similar principle applies to the synthesis of diarsine complexes, where a metal halide might be reacted with a ligand such as 1,2-bis(dimethylarsino)benzene.

The synthesis of the diarsine ligands themselves is a critical preliminary step. Drawing an analogy from the synthesis of diphosphine ligands, diarsine precursors of the type X(AsCl₂)₂ can be used, where X is a hydrocarbon backbone. wikipedia.org These precursors can then be reacted with Grignard reagents or other nucleophiles to install the desired organic substituents.

Characterization of the resulting coordination compounds is crucial for confirming their structure and purity. A suite of analytical techniques is typically employed:

Multinuclear NMR Spectroscopy : Provides detailed information about the ligand environment and its coordination to the metal.

Infrared (IR) Spectroscopy : Helps to identify characteristic vibrational frequencies of the ligand and how they shift upon coordination.

Mass Spectrometry : Confirms the molecular weight of the complex. researchgate.net

Single-Crystal X-ray Diffraction : Offers definitive structural elucidation, providing precise bond lengths and angles within the complex. researchgate.net

Elemental Analysis : Determines the elemental composition of the synthesized compounds, confirming their stoichiometry. bhu.ac.in

Comparison with Diphosphine and Other Pnictogen Donor Ligands

The properties of this compound-type ligands are best understood in the context of the broader pnictogen group (Group 15: N, P, As, Sb, Bi). As one moves down the group, the donor atoms become larger, more polarizable, and less electronegative, which significantly influences their coordination chemistry. rsc.org

Diphosphines, the phosphorus analogues of diarsines, are among the most widely used bidentate ligands in catalysis and coordination chemistry. wikipedia.orgsigmaaldrich.com Compared to diphosphines, diarsines generally form weaker M-As bonds than the corresponding M-P bonds. This is reflected in their respective donor strengths. Studies using the Huynh Electronic Parameter (HEP), a measure of ligand donor strength, have shown that arsines are weaker donors than analogous phosphines. d-nb.infonih.gov

Stibines, the antimony analogues, are generally even worse σ-donors than arsines but exhibit enhanced Lewis acidity. acs.org The properties of arsenic ligands, therefore, lie intermediate between those of phosphorus and antimony. acs.org This trend is crucial in applications such as the separation of f-elements. For instance, DFT calculations on Eu(III) and Am(III) complexes with ligands of the type (CH₃)₂X–CH₂–CH₂–X(CH₃)₂ (where X = N, P, As, Sb) revealed that N- and P-donor ligands exhibit selectivity for Am(III) over Eu(III), with the P-donor ligand showing the highest selectivity. rsc.org This highlights how the choice of pnictogen donor can tune the electronic properties and selectivity of a metal complex.

The following table summarizes the general trends in properties for pnictogen donor ligands.

| Property | Nitrogen (N) | Phosphorus (P) | Arsenic (As) | Antimony (Sb) |

| Size | Small | Larger | Larger | Largest |

| Electronegativity | High | Moderate | Moderate | Low |

| σ-Donor Strength | Strong (Hard Donor) | Stronger than As | Weaker than P | Weakest (Soft Donor) |

| π-Acceptor Ability | Poor | Good | Moderate | Poor |

| Bonding to f-elements | Preferred (Hard-Hard) | Favorable | Less Favorable | Least Favorable rsc.org |

| Lewis Acidity | Low | Moderate | Higher | Highest acs.org |

This table presents generalized trends.

Arsenic-Containing Analogues in Bioinorganic and Organic Chemistry (e.g., arsenical analogues of adenosine (B11128) diphosphate)

The chemical similarity between arsenic and phosphorus has led to significant research into arsenic-containing analogues of vital biological molecules, particularly those involved in metabolic energy transfer like adenosine diphosphate (B83284) (ADP). cambridge.org

A notable example is an arsenical analogue of ADP where the terminal phosphono-oxy group (–O–PO(OH)₂) is replaced by an arsonomethyl group (–CH₂–AsO(OH)₂). portlandpress.comnih.gov This substitution has profound biochemical consequences. While this analogue can be recognized by some enzymes that normally process ADP, it cannot participate effectively in phosphorylation to form a stable ATP equivalent. portlandpress.com The reason lies in the instability of arsenic-oxygen-phosphorus or arsenic-oxygen-arsenic anhydride (B1165640) bonds, which are rapidly hydrolyzed in water. portlandpress.comnormalesup.org Therefore, any enzyme that accepts this analogue as a substrate and attempts to phosphorylate it effectively becomes an ATPase, as the product immediately breaks down. portlandpress.comnormalesup.org

Research has demonstrated that this arsonomethyl analogue of ADP is a very poor substrate for key metabolic enzymes, as summarized in the table below.

| Enzyme | Interaction with Arsonomethyl-ADP Analogue | Reduction in Efficacy (V/Km) |

| 3-Phosphoglycerate Kinase | Poor substrate | Diminished by a factor of 10²–10³ portlandpress.comnih.gov |

| Pyruvate Kinase | Very poor substrate | Diminished by a factor of 10⁵–10⁶ portlandpress.comnih.gov |

| Adenylate Kinase | No substrate action detected | N/A nih.gov |

| Creatine Kinase | No substrate action detected | N/A nih.gov |

These findings underscore why arsenic cannot replace phosphorus in fundamental biochemical roles; the inherent instability of high-energy arsenate esters and anhydrides makes them unsuitable for the stable storage and transfer of metabolic energy. normalesup.orgacs.org

Pnictogenylborane Derivatives Incorporating this compound Fragments

The term "this compound fragment" can be extended to related arsenic hydride moieties, such as those found in arsanylboranes. The study of pnictogenylboranes, which feature a direct bond between a pnictogen and a boron atom, is a sophisticated area of main group chemistry. Lewis-base stabilized arsanylboranes, such as AsH₂BH₂·NMe₃ and tBuAsHBH₂·NMe₃, have been synthesized and their coordination chemistry explored. researchgate.netd-nb.info

These arsanylborane ligands have been successfully coordinated to transition metals. For example, their reaction with Group 6 metal carbonyl complexes yields compounds with the general formula [M(CO)₄(RHEBH₂·NMe₃)₂], where M = Cr, Mo, or W. d-nb.info Similarly, reactions with thallium(I) salts bearing weakly coordinating anions produce novel coordination compounds like [Tl(EH₂BH₂·NMe₃)n]⁺ (where E = P or As). nih.govnih.gov

Comparative studies between phosphorus and arsenic derivatives have revealed interesting differences in reactivity. While the phosphinylborane ligand PH₂BH₂·NMe₃ undergoes a Tl(I)-mediated P-P coupling reaction, the analogous arsenic derivative, AsH₂BH₂·NMe₃, does not participate in a similar As-As coupling under the same conditions. nih.govnih.gov This highlights the distinct chemical behavior imparted by the arsenic atom compared to its lighter congener. Furthermore, the synthesis of unique anionic pnictogenylborane derivatives, such as [H₂As-BH₂-AsHtBu]⁻, has been achieved by reacting arsanylboranes with nucleophiles, further expanding the structural diversity of these compounds. researchgate.net

Advanced Topics and Emerging Research Areas for Arsanylarsane

Arsanylarsane in Materials Science Applications

This compound is a potential precursor for the synthesis of arsenic-containing materials, particularly in the semiconductor industry. Arsenic compounds, most notably arsine (AsH₃), are crucial in the fabrication of semiconductor devices. toxandhound.comnih.gov Arsine is used in processes like metal-organic chemical vapor deposition (MOCVD) to create thin films of materials such as gallium arsenide (GaAs), a key component in high-speed electronics and photovoltaics. toxandhound.com

Given its As-As bond and higher arsenic content by weight compared to arsine, this compound could offer alternative reaction pathways or efficiencies in the deposition of arsenic-based thin films. Research in this area would likely focus on its decomposition chemistry and its suitability as a single-source or co-reactant precursor for various chemical vapor deposition techniques. The properties of the resulting materials, such as layer thickness, purity, and electronic characteristics, would be of significant interest.

Furthermore, the reactivity of the As-H bonds in this compound could be exploited in the synthesis of novel organoarsenic polymers. While arsenic-containing polymers are not as common as their phosphorus or nitrogen counterparts, there is growing interest in heteroatom-containing polymers for their unique electronic and photophysical properties. researchgate.net this compound could serve as a monomer or a building block in polymerization reactions, potentially leading to materials with interesting conductive or optical properties.

Table 1: Potential Materials Science Applications of this compound

| Application Area | Potential Role of this compound | Key Research Focus |

|---|---|---|

| Semiconductor Manufacturing | Precursor for Chemical Vapor Deposition (CVD) | Decomposition pathways, film growth rates, material purity and properties. |

| Thin Film Deposition | Source of arsenic for arsenic-containing thin films | Control over film stoichiometry and electronic properties. |

| Polymer Synthesis | Monomer or cross-linking agent | Development of novel organoarsenic polymers with unique optical or electronic properties. |

Interdisciplinary Studies Involving this compound in Environmental Chemistry or Catalysis

Environmental Chemistry:

The environmental fate and transport of arsenic are of significant concern due to its toxicity. sfu.caitrcweb.orgblm.gov Inorganic arsenic in the environment can undergo biomethylation, a process where microorganisms convert it into more mobile and sometimes more toxic organoarsenic compounds. nih.govacs.org this compound, as a simple arsenic hydride, could be an intermediate or a product in the environmental transformation of arsenic.

Interdisciplinary studies in environmental chemistry would likely investigate the stability of this compound in various environmental compartments (soil, water, air) and its potential to be transformed by microbial action. sfu.ca Understanding its role in the biogeochemical cycling of arsenic is crucial for assessing its potential environmental impact. nih.govacs.org This research would involve analytical techniques to detect and quantify this compound and its degradation products in environmental samples.

Catalysis:

While less common than their phosphine (B1218219) analogues, organoarsenic compounds have shown catalytic activity in certain organic reactions. alfachemic.com For instance, some arsenic heterocycles can act as homogeneous catalysts. alfachemic.com Given the presence of reactive As-H bonds and lone pairs of electrons on the arsenic atoms, this compound and its derivatives could potentially serve as ligands for metal catalysts or even as catalysts themselves.

Research in this area would explore the coordination chemistry of this compound with various metal centers and the catalytic activity of the resulting complexes in reactions such as hydrogenation, hydroformylation, or polymerization. alfachemic.com The electronic and steric properties of this compound-based ligands could offer unique selectivities and reactivities compared to existing catalyst systems. Furthermore, arsenic compounds have been investigated for their role in poisoning catalysts in industrial processes, and understanding the interaction of this compound with catalytic surfaces would be relevant in this context. researchgate.netresearchgate.net

Computational Design and Predictive Synthesis of Novel this compound Derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding the synthesis of new compounds with desired functionalities. acs.orgnih.gov For this compound, computational studies can play a crucial role in exploring its chemical space and identifying promising derivatives for various applications.

Quantum chemical methods, such as density functional theory (DFT), can be employed to investigate the fundamental properties of this compound, including its molecular structure, vibrational frequencies, and the energetics of its chemical reactions. acs.orgnih.gov Such studies can provide insights into the stability of the As-As bond, which is a key feature of this molecule. researchgate.net

Building on this fundamental understanding, computational design can be used to predict the properties of novel this compound derivatives. By systematically modifying the substituents on the this compound backbone, it is possible to tune its electronic and steric properties. For example, substituting the hydrogen atoms with electron-donating or electron-withdrawing groups could alter the reactivity of the molecule and its potential as a ligand in catalysis.

Predictive synthesis would involve using computational models to identify the most promising synthetic routes to these novel derivatives. By calculating reaction energies and activation barriers, it is possible to assess the feasibility of different synthetic pathways and optimize reaction conditions. This in silico approach can significantly accelerate the discovery and development of new this compound-based molecules with tailored properties for applications in materials science, catalysis, or other fields.

Table 2: Focus of Computational Studies on this compound and its Derivatives

| Research Area | Computational Methodologies | Predicted Properties and Applications |

|---|---|---|

| Molecular Properties | Density Functional Theory (DFT), Ab initio methods | Bond dissociation energies, electronic structure, spectroscopic signatures. researchgate.netwikipedia.orgacs.orgkhanacademy.orgacs.org |

| Derivative Design | Quantum chemistry, molecular modeling | Tuning of electronic and steric properties for use as ligands or precursors. |

| Reaction Mechanisms | Transition state theory, reaction pathway analysis | Understanding decomposition pathways for CVD, predicting synthetic routes. |

| Materials Simulation | Solid-state DFT, molecular dynamics | Prediction of the properties of this compound-based polymers and thin films. |

Conclusion and Future Perspectives

Summary of Key Findings on Arsanylarsane Chemistry and Reactivity

This compound, also known as diarsane, is the arsenic analogue of hydrazine (B178648). Its fundamental structure consists of a single bond between two arsenic atoms, with each arsenic atom also bonded to two hydrogen atoms. Theoretical studies and comparisons with its pnictogen hydride cousins, such as diphosphane (B1201432) (P₂H₄) and hydrazine (N₂H₄), provide the bulk of our current understanding.

The As-As bond is predicted to be significantly weaker and longer than the N-N bond in hydrazine, a consequence of the larger atomic radius of arsenic and poorer orbital overlap. This inherent weakness is a defining feature of this compound's chemistry, rendering the molecule thermally unstable and highly reactive.

Key predicted aspects of its reactivity include:

Thermal Decomposition: this compound is expected to readily decompose, even at low temperatures, to form elemental arsenic and arsine (AsH₃) or hydrogen gas. This instability has been a major hurdle in its isolation and characterization.

Oxidation: The compound is anticipated to be extremely sensitive to air, undergoing rapid oxidation. The arsenic atoms, being in a low oxidation state, are susceptible to attack by oxidizing agents.

Disproportionation: Similar to other hydrides of heavier elements, this compound is likely to undergo disproportionation reactions, where one molecule is simultaneously oxidized and reduced.

While detailed experimental data on the reactivity of this compound is scarce due to its instability, the general consensus points to a molecule with a rich, yet challenging, reaction chemistry.

Unresolved Questions and Challenges in this compound Research

The study of this compound is fraught with challenges, leading to a number of fundamental unanswered questions. These represent the current frontiers of research into this enigmatic compound.

Primary Challenges:

Synthesis and Isolation: The development of a stable, reproducible synthetic route to this compound that allows for its isolation and characterization is the most significant hurdle. Its inherent instability makes traditional synthetic approaches difficult.

Structural Characterization: Definitive experimental determination of its molecular geometry, including bond lengths and angles, is currently lacking. Spectroscopic and crystallographic data are needed to confirm theoretical predictions.

Thermodynamic Properties: The enthalpy of formation, bond dissociation energies, and other key thermodynamic parameters have yet to be experimentally measured. This data is crucial for understanding its stability and reactivity.

Key Unresolved Questions:

What are the precise mechanisms of its decomposition pathways?

How does its reactivity compare experimentally with that of its organic derivatives, the diarsines (R₂As-AsR₂)?

Can stable coordination complexes of this compound be synthesized, and what would their properties be?

What is the nature and extent of its acid-base chemistry?

Addressing these questions will require innovative synthetic and analytical techniques, potentially involving low-temperature matrix isolation or advanced spectroscopic methods.

Directions for Future Academic and Applied Research on this compound

The future of this compound research, while challenging, holds potential for significant advancements in our understanding of arsenic chemistry and the broader field of inorganic hydrides.

Future Academic Research Directions:

Advanced Synthetic Strategies: Exploration of novel synthetic methodologies, such as gas-phase reactions, plasma chemistry, or the use of sterically bulky substituents to stabilize the As-As bond, could lead to the successful isolation of this compound or its derivatives.

Computational Chemistry: In the absence of extensive experimental data, high-level theoretical calculations will continue to play a vital role in predicting the properties and reactivity of this compound. These studies can guide future experimental work.

Spectroscopic Investigations: The use of sophisticated spectroscopic techniques, such as photoelectron spectroscopy, infrared spectroscopy in inert matrices, and microwave spectroscopy, could provide the first experimental insights into the structure and bonding of the isolated molecule.

Coordination Chemistry: Investigating the potential for this compound to act as a ligand in coordination complexes could open up new avenues for stabilizing the molecule and exploring its electronic properties.

Potential Applied Research Directions:

While still in the realm of speculation, the unique properties of the As-As bond could, in the long term, find applications in:

Materials Science: As a potential precursor for the synthesis of novel arsenic-containing materials, such as semiconductors or quantum dots. The controlled decomposition of this compound or its derivatives could offer a low-temperature route to these materials.

Organometallic Chemistry: The reactivity of the As-H bonds could be exploited in the synthesis of new organoarsenic compounds with potential applications in catalysis or as ligands.

Q & A

Q. Q1: What are the established synthetic pathways for arsanylarsane, and how can researchers optimize yield while minimizing arsenic volatilization?

Methodological Guidance :

- Step 1 : Review primary literature (pre-2020) to identify common routes (e.g., direct arsenic-arsenic coupling, halogen exchange reactions) .

- Step 2 : Design controlled experiments comparing solvents (e.g., THF vs. liquid NH3) and catalysts (e.g., organometallic agents). Use gas chromatography to track volatile byproducts .

- Step 3 : Apply statistical tools (ANOVA) to assess yield variability and identify contamination sources (e.g., moisture, oxygen) .

Q. Q2: Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure, and how should conflicting data be resolved?

Methodological Guidance :

- Step 1 : Cross-validate results using X-ray crystallography (definitive bond-length confirmation) and <sup>75</sup>As NMR (quadrupolar relaxation challenges noted) .

- Step 2 : Resolve spectral contradictions (e.g., Raman vs. IR absorption bands) by revisiting sample purity and calibration standards .

- Step 3 : Publish raw datasets alongside processed data to enable peer validation .

Advanced Research Questions

Q. Q3: How can computational models (DFT/MD) predict this compound’s reactivity in novel catalytic systems, and what experimental benchmarks validate these predictions?

Methodological Guidance :

- Step 1 : Use density functional theory (DFT) to simulate arsenic-arsenic bond dissociation energies. Compare with experimental thermogravimetric analysis (TGA) data .

- Step 2 : Design benchmark reactions (e.g., ligand substitution) to test computational accuracy. Discrepancies >5% require recalibration of basis sets .

- Step 3 : Apply molecular dynamics (MD) to model solvent effects on reaction pathways, prioritizing ionic liquids for reduced arsenic leakage .

Q. Q4: What methodologies address contradictions in this compound’s toxicity profile across in vitro vs. in vivo studies?

Methodological Guidance :

- Step 1 : Conduct meta-analysis of existing toxicology data, weighting studies by sample size and controls (e.g., OECD guidelines) .

- Step 2 : Replicate high-impact studies under standardized conditions (pH, temperature, cell lines). Use ICP-MS to quantify arsenic bioaccumulation .

- Step 3 : Apply Bayesian statistics to reconcile interspecies variability and dose-response nonlinearities .

Data Management & Reproducibility

Q. Q5: How should researchers design experiments to ensure this compound’s stability data is reproducible across labs?

Methodological Guidance :

- Step 1 : Document environmental controls (humidity <10 ppm O2, glovebox protocols) in detail .

- Step 2 : Share calibration curves and instrument parameters (e.g., NMR shim settings) via open-access repositories .

- Step 3 : Use consensus reference materials (e.g., NIST-certified arsenic compounds) for interlab comparisons .

Q. Q6: What strategies mitigate biases in literature reviews on this compound’s applications?

Methodological Guidance :

- Step 1 : Use systematic review frameworks (PRISMA) to filter studies by methodological rigor (e.g., blind trials, peer validation) .

- Step 2 : Annotate conflicts of interest (e.g., industry-funded vs. academic studies) in meta-analysis tables .

- Step 3 : Engage in preprint peer review to flag uncorroborated claims pre-publication .

Cross-Disciplinary Approaches

Q. Q7: How can this compound’s electronic properties be exploited in materials science, and what collaborative frameworks bridge chemistry-physics gaps?

Methodological Guidance :

- Step 1 : Partner with condensed matter physicists to test this compound in thin-film transistors (TFTs). Use Hall effect measurements for carrier mobility analysis .

- Step 2 : Establish joint databases for structure-property relationships, integrating computational (bandgap predictions) and experimental data (UV-Vis spectra) .

- Step 3 : Organize interdisciplinary workshops to align terminology (e.g., "doping efficiency" vs. "ligand loading") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.